Methanetetrol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

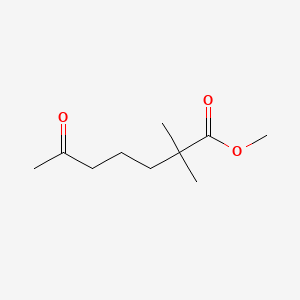

Methanetetrol, also known as orthocarbonic acid, is a hypothetical compound with the chemical formula C(OH)₄. It consists of a single carbon atom bonded to four hydroxyl groups, making it a fourfold alcohol. This compound is highly unstable and has not been isolated in pure form under standard conditions. It is considered an oxoacid of carbon and can theoretically lose four protons to form the orthocarbonate anion (CO₄⁴⁻) .

Preparation Methods

The synthesis of methanetetrol is challenging due to its instability. researchers have made progress in synthesizing related compounds. One method involves the use of low-temperature mixed ices of methanol (CH₃OH) and molecular oxygen (O₂) subjected to energetic irradiation. This process mimics the conditions of energetic galactic cosmic rays and results in the formation of methanetriol (CH(OH)₃), a related compound with three hydroxyl groups on the same carbon atom. The products are identified using vacuum ultraviolet photoionization coupled with reflectron time-of-flight mass spectrometry .

Chemical Reactions Analysis

Methanetetrol is highly reactive and undergoes various chemical reactions, including:

Scientific Research Applications

Methanetetrol and its related compounds have significant implications in various fields:

Atmospheric Chemistry: This compound and its isomers, such as hydroxyperoxymethane (CH₃OOOH) and hydroxyperoxymethanol (CH₂(OH)OOH), are important intermediates in the oxidation chemistry of the atmosphere .

Astrochemistry: The study of this compound helps in understanding the chemical processes occurring in the interstellar medium and on icy celestial bodies .

Combustion Chemistry: This compound and its isomers play a role in combustion processes, providing insights into the formation and behavior of reactive intermediates .

Mechanism of Action

Methanetetrol exerts its effects through its highly reactive hydroxyl groups. The steric repulsion between the adjacent hydroxyl groups and the greater binding energy of a carbon-oxygen double bond relative to two carbon-oxygen single bonds contribute to its instability. This instability leads to its rapid decomposition into carbonic acid and water .

Comparison with Similar Compounds

Methanetetrol is part of a group of compounds known as ortho acids, which have multiple hydroxyl groups on the same carbon atom. Similar compounds include:

Methanediol (CH₂(OH)₂): A geminal diol with two hydroxyl groups on the same carbon atom.

Methanetriol (CH(OH)₃): An orthocarboxylic acid with three hydroxyl groups on the same carbon atom.

Orthosilicic Acid (Si(OH)₄): A silicon analog of this compound with four hydroxyl groups on a silicon atom .

This compound is unique due to its four hydroxyl groups on a single carbon atom, making it a fourfold alcohol. Its high reactivity and instability distinguish it from other similar compounds.

Properties

CAS No. |

463-84-3 |

|---|---|

Molecular Formula |

CH4O4 |

Molecular Weight |

80.04 g/mol |

IUPAC Name |

methanetetrol |

InChI |

InChI=1S/CH4O4/c2-1(3,4)5/h2-5H |

InChI Key |

RXCVUXLCNLVYIA-UHFFFAOYSA-N |

Canonical SMILES |

C(O)(O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)

![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)

![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)

![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)